molecular formula C6H2BrCl2N3 B1442113 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 900789-14-2

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1442113
M. Wt: 266.91 g/mol
InChI Key: RDRKIEROMGAMCK-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is C6H2BrCl2N3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine include the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolopyrimidine Nucleosides Synthesis : 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The process involves the transformation of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine into its 5-bromo derivative, with subsequent reactions leading to various tubercidin derivatives (Hinshaw et al., 1969).
  • Green Synthesis Method : A green and economical Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine has been reported. This method offers a more environmentally friendly approach to producing these compounds (Wang et al., 2017).

Biological and Medicinal Research

  • Antiviral Properties : Studies have shown that 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antiviral properties against various RNA and DNA viruses. This highlights the compound's potential as a base for developing antiviral drugs (Bergstrom et al., 1984).
  • Biochemical Properties : The biochemical properties of 5-bromotubercidin, a derivative of 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, have been studied extensively. This compound demonstrates a selective inhibition between virus RNA-dependent and DNA-dependent RNA synthesis, suggesting potential applications in virus research and treatment (Brdar & Reich, 2008).

Advanced Chemical Synthesis

  • Synthesis of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : The compound has been used in the synthesis of novel thiadiazine derivatives. This illustrates its versatility in creating complex organic molecules with potential applications in various fields (Rahimizadeh et al., 2007).
  • Development of Tyrosine Kinase Inhibitors : 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored as potential tyrosine kinase inhibitors, suggesting their use in cancer therapy (Munikrishnappa et al., 2016).

Safety And Hazards

The safety information for 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRKIEROMGAMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728587
Record name 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

900789-14-2
Record name 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 935 mg 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3a) (5.0 mmol) in 100 mL of 1,4-dioxane was slowly added 256 μL of Br2 (5.0 mmol) at 0° C. over a period of 10 minutes. After stirring for 30 minutes at 0° C., the reaction mixture was poured into a mixture of 150 mL of EtOAc and 150 mL of saturated aqueous Na2SO3 then filtered through celite. The aqueous phase was extracted with EtOAc (3×100 mL) and combined organic layers were washed with brine, concentrated and purified by flash column chromatography to give the title compound.
Quantity
935 mg
Type
reactant
Reaction Step One
Name
Quantity
256 μL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (105 mg, 0.560 mmol) in CH2Cl2 (7 mL) at room temperature, NBS (109 mg, 0.610 mmol) was added. The mixture was stirred at room temperature for 18 h. CH2Cl2 was removed in vacuo. The residue was partitioned between water and EtOAc. The organic phase was separated, washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (142 mg).
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
109 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Seela, K Xu - Helvetica Chimica Acta, 2008 - Wiley Online Library
A series of 7‐fluorinated 7‐deazapurine 2′‐deoxyribonucleosides related to 2′‐deoxyadenosine, 2′‐deoxyxanthosine, and 2′‐deoxyisoguanosine as well as intermediates 4b–7b…
Number of citations: 5 onlinelibrary.wiley.com

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